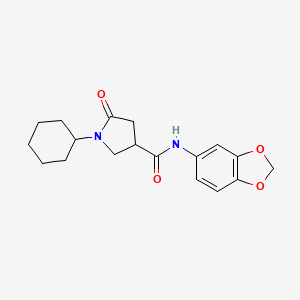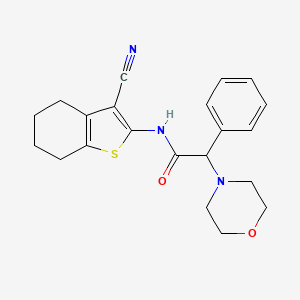
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of substituted cathinones These compounds are known for their psychoactive properties and are often used in scientific research to study their effects on the central nervous system
Vorbereitungsmethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Cyclohexylamine addition: The benzodioxole is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Pyrrolidine ring formation: The intermediate product is then reacted with a suitable reagent to form the pyrrolidine ring.
Carboxamide formation: Finally, the compound is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to increase yield and efficiency .
Analyse Chemischer Reaktionen
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems in the brain.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent and its effects on mood and cognition.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with neurotransmitter systems in the brain. It is known to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. This leads to increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is structurally similar to other substituted cathinones, such as:
N-cyclohexyl methylone: Similar in structure but with a methyl group instead of a pyrrolidine ring.
Butylone: Another substituted cathinone with a butyl group instead of a cyclohexyl group.
Eutylone: A synthetic cathinone with an ethyl group instead of a cyclohexyl group.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17-8-12(10-20(17)14-4-2-1-3-5-14)18(22)19-13-6-7-15-16(9-13)24-11-23-15/h6-7,9,12,14H,1-5,8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWFCHTXDFZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-methylbenzoyl)amino]-N-propylbenzamide](/img/structure/B4241129.png)
![N-[4-(benzylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4241144.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4241147.png)

![2-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B4241152.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4241166.png)
![2-{[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]AMINO}-N-(2-PYRIDYLMETHYL)PROPANAMIDE](/img/structure/B4241173.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4241183.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile](/img/structure/B4241189.png)
![(1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4241190.png)
![N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4241216.png)
![acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate](/img/structure/B4241220.png)
